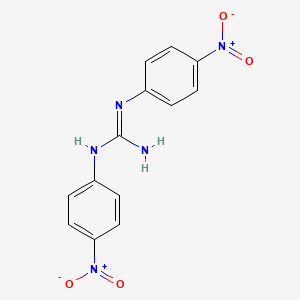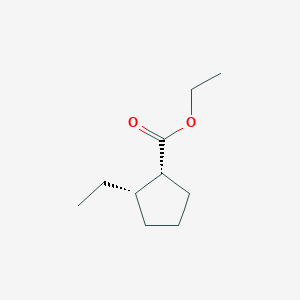
ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is a chiral ester compound with significant importance in organic chemistry. The compound’s structure includes a cyclopentane ring substituted with an ethyl group and an ethyl ester group, making it a valuable intermediate in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the alkylation of a chiral auxiliary followed by esterification. The reaction conditions often include the use of strong bases like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. For example, the use of specific bacterial strains like Sphingomonas aquatilis has been reported to catalyze the asymmetric synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Conditions often involve strong nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions include alcohols, ketones, and substituted cyclopentane derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites selectively, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-ethyl-N-methylcyclopentanamine: A similar compound with an amine group instead of an ester group.
(1S,2R)-2-bromocyclopentanol: A diastereomer with a bromine substituent.
Uniqueness
Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is unique due to its specific chiral configuration and functional groups, making it a versatile intermediate in various synthetic processes. Its ability to undergo multiple types of reactions and its applications in different fields highlight its importance in organic chemistry and related disciplines .
Eigenschaften
CAS-Nummer |
5183-34-6 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-3-8-6-5-7-9(8)10(11)12-4-2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
WUDQFKYAOWBSAU-DTWKUNHWSA-N |
Isomerische SMILES |
CC[C@H]1CCC[C@H]1C(=O)OCC |
Kanonische SMILES |
CCC1CCCC1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


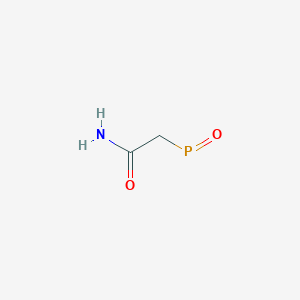
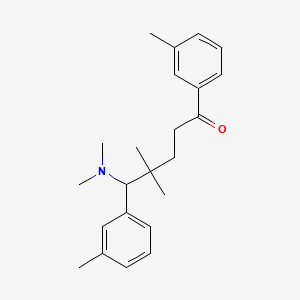


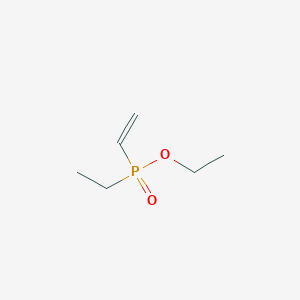
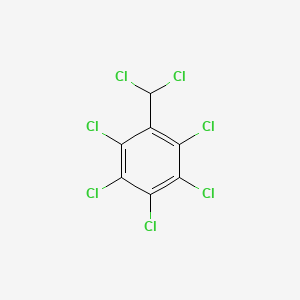

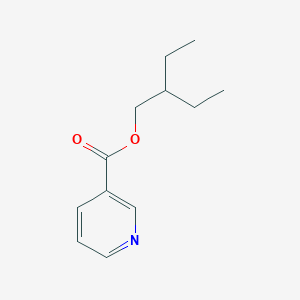
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


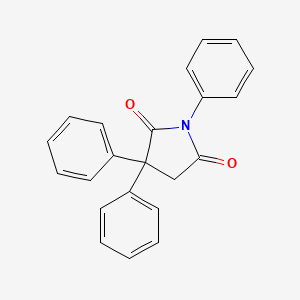
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
